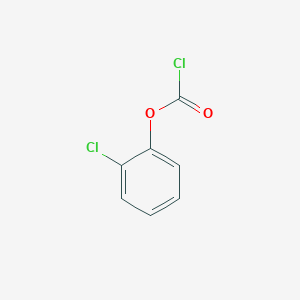

2-Chlorophenyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chlorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENYBFRQSLVMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400441 | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19358-41-9 | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenyl Chloroformate: Chemical Properties, Structure, and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenyl chloroformate is a reactive chemical intermediate widely utilized in organic synthesis, particularly in the preparation of carbamates and carbonates. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and key applications, with a focus on its relevance to drug development and medicinal chemistry. Detailed experimental considerations for its synthesis, purification, and common reactions are also discussed.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid with a pungent odor. It is classified as a toxic and corrosive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Its key chemical and structural identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Cl₂O₂ | |

| Molecular Weight | 191.01 g/mol | |

| CAS Number | 19358-41-9 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 221 °C (lit.) | |

| Density | 1.37 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.526 (lit.) | |

| Vapor Pressure | 0.75 psi (20 °C) | [2] |

| Flash Point | 110 °C (230 °F) - closed cup | [2] |

| SMILES String | ClC1=CC=CC=C1OC(Cl)=O | |

| InChI Key | PENYBFRQSLVMLW-UHFFFAOYSA-N |

Chemical Structure

The structure of this compound consists of a phenyl ring substituted with a chlorine atom at the ortho position and a chloroformate group.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of aryl chloroformates involves the reaction of the corresponding phenol with phosgene or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[3][4]

Reaction Scheme:

Detailed Methodology (General Procedure using Triphosgene): [3]

-

Materials:

-

2-Chlorophenol

-

Triphosgene (BTC)

-

Anhydrous toluene (or other inert solvent like dichloromethane)

-

A suitable base (e.g., pyridine or sodium carbonate)

-

Anhydrous work-up reagents (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol (1.0 equivalent) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (approximately 0.34 equivalents) in anhydrous toluene.

-

Slowly add the triphosgene solution to the stirred 2-chlorophenol solution via the dropping funnel.

-

After the addition of triphosgene, add a base such as pyridine (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Once the addition of the base is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture is typically filtered to remove any precipitated salts (e.g., pyridinium hydrochloride).

-

The filtrate is then carefully concentrated under reduced pressure to remove the solvent.

-

Purification

The crude this compound is typically purified by vacuum distillation .[5]

-

Procedure:

-

Set up a distillation apparatus for vacuum distillation, ensuring all glassware is dry.

-

Transfer the crude product to the distillation flask.

-

Slowly apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure. For aryl chloroformates, the boiling point under vacuum will be significantly lower than the atmospheric boiling point. It is crucial to avoid excessive heat to prevent decomposition.[6]

-

Applications in Drug Development and Synthesis

The primary utility of this compound in the context of drug development lies in its ability to act as a reagent for the synthesis of carbamates . Carbamates are a common functional group in many pharmaceutical compounds due to their chemical stability and ability to participate in hydrogen bonding, which can be crucial for binding to biological targets.[7][8]

General Reaction - Carbamate Formation:

This compound reacts readily with primary or secondary amines to form the corresponding N-substituted carbamates.[9]

Relevance to Pharmaceuticals:

While direct synthesis of a specific commercial drug using this compound is not prominently documented in publicly available literature, the carbamate linkage it helps to form is present in numerous drugs. For instance, the well-known Alzheimer's disease medication, Rivastigmine , contains a carbamate functional group. Although the synthesis of Rivastigmine typically employs N-ethyl-N-methyl carbamoyl chloride, the underlying chemical transformation is analogous to the reaction that this compound would undergo.[10][11] This highlights the importance of chloroformate reagents in accessing such therapeutic agents. The use of an aryl chloroformate like this compound can offer different reactivity profiles and may be advantageous in specific synthetic routes.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.[12]

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[12]

-

Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors.

-

Keep away from moisture, as it can hydrolyze to release corrosive hydrochloric acid.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its primary application in the formation of carbamates makes it a relevant tool for researchers and professionals in drug discovery and development. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in the laboratory. While specific, detailed experimental protocols for this particular compound are not always readily available, general procedures for aryl chloroformates provide a solid foundation for its synthetic applications.

References

- 1. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE3318791A1 - Process for the preparation of 2-chlorophenol - Google Patents [patents.google.com]

- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 4. DE2131555A1 - Phenyl chloroformate prodn - from phenol and phosgene, with continuous hydrogen chloride removal - Google Patents [patents.google.com]

- 5. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]

- 6. US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. This compound - High purity | EN [georganics.sk]

An In-Depth Technical Guide to 2-Chlorophenyl Chloroformate (CAS Number: 19358-41-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorophenyl chloroformate, a key reagent in organic synthesis, particularly for the preparation of pharmaceutical intermediates and other bioactive molecules. This document details its chemical properties, synthesis, reactivity, and provides illustrative experimental protocols for its application.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is a reactive compound used primarily as a precursor for the formation of carbamates and carbonates. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 19358-41-9 | [1][2] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Density | 1.37 g/mL at 25 °C | [3] |

| Boiling Point | 221 °C | [3] |

| Refractive Index | n20/D 1.526 | [3] |

| Vapor Pressure | 0.75 psi at 20 °C | [3] |

| Flash Point | 110 °C (closed cup) | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Manufacturing

The most common industrial synthesis of this compound, like other chloroformates, involves the reaction of the corresponding phenol with phosgene or a phosgene equivalent like triphosgene.[4] Specifically, 2-chlorophenol is reacted with phosgene to yield the final product.[5] This process requires careful handling due to the high toxicity of phosgene.

Reactivity and Applications in Drug Development

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-chlorophenoxycarbonyl group. This functionality is instrumental in the synthesis of carbamates and carbonates, which are prevalent in many pharmaceutical compounds and are used as protecting groups in peptide synthesis.[4][6][7]

The core reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack by amines, alcohols, and thiols. The 2-chlorophenyl group acts as a good leaving group, facilitating these reactions.

Synthesis of Carbamates

The reaction of this compound with primary or secondary amines yields N-substituted carbamates.[8] This reaction is fundamental in the synthesis of a wide range of biologically active molecules. The carbamate linkage is a key structural motif in many approved drugs and is often designed to interact with biological targets or to act as a prodrug moiety.[9][10]

Synthesis of Carbonates

Similarly, the reaction with alcohols or phenols produces carbonate esters. These carbonates can serve as intermediates in the synthesis of more complex molecules or as final products with specific biological activities.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of carbamates and carbonates using chloroformates. These are illustrative and may require optimization for specific substrates.

General Protocol for the Synthesis of N-Aryl Carbamates

This protocol describes a typical procedure for the reaction of a primary amine with a chloroformate like this compound.

Materials:

-

Aromatic amine

-

This compound

-

Anhydrous solvent (e.g., Toluene, Tetrahydrofuran, Dichloromethane)[11]

-

Base (e.g., Pyridine, Triethylamine, or an excess of the starting amine)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the aromatic amine in the chosen anhydrous solvent.

-

If a non-nucleophilic base is used, add it to the solution.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Slowly add a solution of this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., Ethyl acetate, Dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data from a Representative Reaction (Phenyl Chloroformate with 4-amino-1,2,4-triazole): [7]

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Yield |

| 4-amino-1,2,4-triazole | Phenyl Chloroformate | CH₃CN | K₂CO₃ | ~80 °C | - | 81-97% |

General Protocol for the Synthesis of Carbonate Esters

This protocol outlines a general procedure for the reaction of an alcohol with a chloroformate.

Materials:

-

Alcohol

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether)

-

Anhydrous base (e.g., Pyridine, Triethylamine)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the alcohol and the anhydrous base (typically 1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add this compound (1.0 equivalent) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Filter the reaction mixture to remove the salt byproduct (e.g., pyridinium hydrochloride).

-

Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude carbonate.

-

Purify the product by column chromatography or distillation if necessary.

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the general reaction mechanisms of this compound and a typical experimental workflow.

References

- 1. p-Chlorophenyl (2-(ethylthio)ethyl)carbamate | C11H14ClNO2S | CID 581817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Deaminative bromination, chlorination, and iodination of primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]

- 11. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]

- 12. ruccs.rutgers.edu [ruccs.rutgers.edu]

The Reactivity of 2-Chlorophenyl Chloroformate with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-chlorophenyl chloroformate with primary amines, a fundamental reaction in organic synthesis with significant applications in medicinal chemistry and drug development. The formation of the resultant 2-chlorophenyl carbamates is a key step in the synthesis of various biologically active molecules. This document details the underlying reaction mechanism, kinetic aspects, experimental protocols, and the strategic use of this reaction in the development of novel therapeutics.

Core Concepts: Reaction Mechanism and Reactivity

The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and forming the stable carbamate product along with hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction to completion, a base is typically employed.

The reactivity of this transformation is influenced by several factors:

-

Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the primary amine. Amines with electron-donating groups are more nucleophilic and react faster, while those with electron-withdrawing groups exhibit reduced reactivity.

-

Steric Hindrance: Steric bulk on both the primary amine and the chloroformate can hinder the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction rate.

-

Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents are generally preferred as they can solvate the ions formed during the reaction without deactivating the nucleophile.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, it is crucial to control the temperature to avoid potential side reactions.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 2-chlorophenyl carbamates from various primary amines. Please note that these values are representative and can vary based on the specific reaction conditions and the scale of the synthesis.

| Primary Amine | Solvent | Base | Reaction Time (hours) | Yield (%) |

| Benzylamine | Dichloromethane | Triethylamine | 2-4 | >90 |

| Aniline | Tetrahydrofuran | Pyridine | 4-6 | 85-90 |

| Cyclohexylamine | Diethyl ether | N,N-Diisopropylethylamine | 3-5 | >90 |

| Glycine methyl ester | Acetonitrile | Sodium bicarbonate | 6-8 | 80-85 |

Experimental Protocols

General Procedure for the Synthesis of 2-Chlorophenyl Carbamates

This protocol provides a general method for the reaction of this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine) (1.1 eq)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (1.1 eq) to the stirred solution.

-

To this mixture, add this compound (1.0 eq) dropwise over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-chlorophenyl carbamate.

Applications in Drug Development: A Case Study in Kinase Inhibitor Synthesis

The formation of a 2-chlorophenyl carbamate linkage is a critical step in the synthesis of certain kinase inhibitors, which are a class of targeted cancer therapeutics. For instance, the synthesis of a hypothetical kinase inhibitor targeting a specific signaling pathway involved in cell proliferation might involve the coupling of a primary amine-containing heterocyclic core with this compound. This carbamate moiety can play a crucial role in the binding of the inhibitor to the ATP-binding pocket of the kinase, thereby blocking its activity and inhibiting downstream signaling.

Below is a conceptual workflow for the synthesis and purification of such a bioactive 2-chlorophenyl carbamate derivative.

Caption: Workflow for the synthesis and purification of a bioactive 2-chlorophenyl carbamate.

The following diagram illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor containing a 2-chlorophenyl carbamate moiety might act.

Caption: Inhibition of a kinase-mediated signaling pathway by a 2-chlorophenyl carbamate derivative.

2-Chlorophenyl Chloroformate: A Comprehensive Technical Guide to Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling protocols for 2-Chlorophenyl chloroformate (CAS No. 19358-41-9). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a hazardous chemical that poses significant health risks upon exposure. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Furthermore, it causes severe skin burns and serious eye damage.[1][2][3][4] It is also noted to be a lachrymator, a substance that irritates the eyes and causes tears.[1]

GHS Hazard Classification:

| Category | Classification |

| Acute Toxicity, Oral | Category 3[1][5] |

| Acute Toxicity, Dermal | Category 3[1] |

| Acute Toxicity, Inhalation | Category 3[1] |

| Skin Corrosion/Irritation | Category 1B[1][5] |

| Serious Eye Damage/Eye Irritation | Category 1[4][5] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O₂[1] |

| Molecular Weight | 191.01 g/mol [1][5] |

| Appearance | Clear colorless liquid[1] |

| Boiling Point | 221 °C (lit.)[1][5][6][7] |

| Density | 1.37 g/mL at 25 °C (lit.)[5][6][7] |

| Flash Point | 110 °C (230 °F) - closed cup[1][5] |

| Vapor Pressure | 0.75 psi at 20 °C[5][6] |

| Refractive Index | n20/D 1.526 (lit.)[5][6] |

Handling and Storage

Strict protocols must be followed to minimize the risk of exposure during handling and to ensure the stability of the chemical during storage.

Handling:

-

Work under a chemical fume hood.[8]

-

Do not inhale the substance or its mixture.[8] Avoid generating vapors or aerosols.[8]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands and face thoroughly after handling.[1]

-

Immediately change contaminated clothing.[8]

-

Apply preventive skin protection.[8]

Storage:

-

Keep locked up or in an area accessible only to qualified or authorized persons.[8]

-

Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, amines, and bases.[9]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

References

- 1. georganics.sk [georganics.sk]

- 2. This compound - High purity | EN [georganics.sk]

- 3. chemical-label.com [chemical-label.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound 97 19358-41-9 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 19358-41-9 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Solubility of 2-Chlorophenyl Chloroformate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenyl chloroformate is a key reagent in organic synthesis, valued for its role in the introduction of the 2-chlorophenoxycarbonyl protecting group and in the preparation of various derivatives. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction setup, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature and databases, this document outlines a general experimental protocol for determining solubility and provides a qualitative assessment based on established chemical principles. Additionally, a representative experimental workflow for the synthesis of aryl chloroformates is presented.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented, a qualitative prediction of its solubility can be derived from the "like dissolves like" principle. As a moderately polar molecule, it is expected to be miscible with a range of common organic solvents. Chloroformates, as a class of compounds, are generally soluble in many organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble/Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Soluble/Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Soluble/Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble/Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble/Miscible |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble/Miscible |

| Toluene | C₇H₈ | Nonpolar | Soluble/Miscible |

| Diethyl Ether | C₄H₁₀O | Slightly Polar | Soluble/Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Likely Soluble/Miscible |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble/Miscible |

Note: This table represents predicted qualitative solubility. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Determining Solubility/Miscibility

The following is a general protocol for the gravimetric determination of the solubility of a liquid compound like this compound in an organic solvent. This method can be adapted to determine miscibility by observing the formation of a single phase upon mixing.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., acetone, ethanol, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis (alternative to gravimetric method)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of a distinct layer of the solute after vigorous mixing indicates that a saturated solution can be formed. b. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: a. Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let any undissolved solute settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a chemically resistant syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

-

Gravimetric Analysis: a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute. c. Once the solvent is completely removed, re-weigh the vial containing the dry solute residue.

-

Calculation of Solubility: a. Mass of solvent: (Mass of vial + saturated solution) - (Mass of vial + dry solute) b. Mass of solute: (Mass of vial + dry solute) - (Mass of empty vial) c. Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

Alternative Method (Chromatographic Analysis):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing these standards using a suitable chromatographic method (GC or HPLC).

-

Dilute a known volume of the filtered saturated solution and analyze it using the same chromatographic method.

-

Determine the concentration of the saturated solution from the calibration curve and calculate the solubility.

Synthesis of this compound: An Experimental Workflow

This compound is typically synthesized via the reaction of 2-chlorophenol with phosgene or a phosgene equivalent like triphosgene. The following diagram illustrates a general workflow for this chemical transformation.

Caption: General workflow for the synthesis of this compound.

Safety Considerations

This compound is a toxic and corrosive substance. It is harmful if swallowed, inhaled, or absorbed through the skin. It causes severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

2-Chlorophenyl Chloroformate as a Derivatizing Agent for GC-MS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of a wide range of volatile and semi-volatile compounds. However, many polar and non-volatile analytes, such as primary and secondary amines, are not directly amenable to GC-MS analysis due to their poor chromatographic behavior. Chemical derivatization is a crucial sample preparation step that chemically modifies these analytes to increase their volatility, thermal stability, and improve their chromatographic properties, ultimately enhancing detection and separation.[1][2][3]

Among the various derivatizing agents, chloroformates are a versatile class of reagents used for the acylation of compounds with active hydrogens, such as amines, phenols, and alcohols.[4] The reaction of a chloroformate with an amine yields a stable carbamate derivative with increased volatility suitable for GC-MS analysis. This guide focuses on the application of 2-chlorophenyl chloroformate as a derivatizing agent, providing a comprehensive overview of its reaction mechanism, a representative experimental protocol, and typical quantitative performance data based on analogous chloroformate reagents.

Principle of Derivatization with this compound

This compound reacts with primary and secondary amines in a nucleophilic acyl substitution reaction to form the corresponding 2-chlorophenyl carbamate derivatives. This reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid byproduct and facilitate the reaction. The resulting carbamate is less polar and more volatile than the parent amine, making it suitable for GC-MS analysis.

The presence of the chloro-substituted phenyl group in the derivatizing agent can offer advantages in terms of chromatographic separation and mass spectral characteristics. The chlorine atom provides a distinct isotopic pattern that can aid in the identification of the derivatized analyte.

Derivatization Reaction Mechanism

The derivatization of a primary amine with this compound proceeds as follows:

Caption: Derivatization of a primary amine with this compound.

Experimental Protocol

1. Sample Preparation (e.g., Urine, Plasma)

-

To 1 mL of the biological fluid, add an appropriate internal standard.

-

Adjust the pH to >11 with a suitable base (e.g., NaOH).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., 1-chlorobutane, toluene).

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

2. Derivatization

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate).

-

Add 50 µL of a this compound solution (e.g., 10% in a non-polar solvent).

-

The reaction can often be performed at room temperature for approximately 10 minutes.[6] In some cases, heating (e.g., 70°C for 20 minutes) may be required to drive the reaction to completion.

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

3. Final Sample Preparation

-

Reconstitute the derivatized residue in a suitable solvent (e.g., 100 µL of ethyl acetate or iso-octane) for GC-MS analysis.

Experimental Workflow

The general workflow for the derivatization and analysis of primary amines using this compound is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs | Office of Justice Programs [ojp.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid novel derivatization of amphetamine and methamphetamine using 2,2,2-trichloroethyl chloroformate for gas chromatography electron ionization and chemical ionization mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Theoretical Framework for Utilizing 2-Chlorophenyl Chloroformate in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical basis for employing 2-chlorophenyl chloroformate as a reagent in peptide synthesis. While specific data for this particular chloroformate is limited in contemporary literature, this document extrapolates from the well-established principles of mixed carbonic anhydride methodology to elucidate its potential mechanism of action, advantages, and drawbacks. The guide covers the fundamental reaction pathways, potential side reactions, and general experimental considerations. Diagrams generated using Graphviz are provided to illustrate key chemical transformations and workflows.

Introduction to Peptide Synthesis and the Role of Activating Agents

The synthesis of peptides, essential molecules in biological processes and drug development, involves the formation of amide bonds between amino acids. This process requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. A variety of activating agents, or coupling reagents, have been developed to achieve this transformation efficiently and with minimal side reactions, most notably racemization.

Chloroformates, including aryl chloroformates like this compound, represent a class of reagents used to form mixed carbonic anhydrides, which serve as the activated intermediates for peptide bond formation. This method has been a cornerstone of peptide synthesis, particularly in solution-phase approaches.

The Mixed Carbonic Anhydride Method: A General Overview

The use of chloroformates in peptide synthesis relies on the formation of a mixed carbonic anhydride. This process can be broken down into two main steps:

-

Activation: An N-protected amino acid reacts with a chloroformate in the presence of a tertiary amine base. This reaction forms a highly reactive mixed carbonic anhydride.

-

Coupling: The mixed anhydride then reacts with the free amino group of a second amino acid (or peptide) to form the desired peptide bond, releasing carbon dioxide and the corresponding alcohol or phenol as byproducts.

Theoretical Basis for the Use of this compound

While specific literature on the application of this compound in peptide synthesis is scarce, its reactivity can be inferred from the general principles of aryl chloroformates.

Mechanism of Action

The reaction proceeds via the formation of a 2-chlorophenyl carbonic anhydride of the N-protected amino acid. The electron-withdrawing nature of the phenyl group, further enhanced by the ortho-chloro substituent, increases the electrophilicity of the carbonyl carbon in the chloroformate, facilitating its reaction with the carboxylate of the amino acid. The resulting mixed anhydride is a potent acylating agent.

The subsequent coupling step involves the nucleophilic attack of the amino group of the second amino acid on the carbonyl carbon of the activated amino acid. The 2-chlorophenoxide ion is a good leaving group, which drives the reaction towards the formation of the peptide bond.

Caption: General mechanism of peptide bond formation using this compound.

Potential Advantages

-

Reactivity: Aryl chloroformates are generally more reactive than alkyl chloroformates, which could lead to faster activation and coupling times.

-

Cost-Effectiveness: Chloroformates are often more economical compared to many modern, complex coupling reagents.

Potential Disadvantages and Side Reactions

The primary drawback of the mixed anhydride method is the potential for side reactions, which can affect the yield and purity of the final peptide.

-

"Wrong-Way" Opening (Urethane Formation): The mixed anhydride has two electrophilic carbonyl centers. Nucleophilic attack by the incoming amino group can occur at the carbonate carbonyl, leading to the formation of an N-urethane-protected amino acid instead of the desired peptide. The bulkiness of the chloroformate's substituent can influence the regioselectivity of this attack. While a phenyl group is larger than a simple alkyl group, the steric hindrance offered by the ortho-chloro substituent would be a key factor in minimizing this side reaction.[1]

-

Disproportionation: The mixed anhydride can disproportionate to form two molecules of the symmetrical anhydride of the N-protected amino acid and one molecule of di-(2-chlorophenyl) carbonate. The symmetrical anhydride is also an active acylating agent, but this pathway consumes two equivalents of the activated amino acid for each peptide bond formed.

-

Racemization: A significant concern in peptide synthesis is the loss of stereochemical integrity (racemization) of the activated amino acid. Racemization can occur via the formation of an oxazolone intermediate, particularly with urethane-protected amino acids. The extent of racemization is influenced by the base, solvent, and temperature. The use of certain tertiary amines, like N-methylmorpholine (NMM), is known to suppress racemization compared to others like triethylamine (TEA).

Caption: Overview of potential side reactions during peptide synthesis with mixed anhydrides.

Experimental Protocols (General Considerations)

Due to the lack of specific protocols for this compound, the following is a generalized procedure for peptide coupling using the mixed anhydride method. Researchers should optimize these conditions for their specific application.

Materials

-

N-protected amino acid

-

This compound

-

Tertiary amine (e.g., N-methylmorpholine)

-

Amino acid ester hydrochloride

-

Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

General Procedure for Dipeptide Synthesis

-

Activation:

-

Dissolve the N-protected amino acid in an anhydrous solvent and cool the solution to -15 °C.

-

Add one equivalent of the tertiary amine.

-

Slowly add one equivalent of this compound while maintaining the temperature at -15 °C.

-

Stir the reaction mixture for a few minutes to allow for the formation of the mixed anhydride.

-

-

Coupling:

-

In a separate flask, prepare a solution of the amino acid ester hydrochloride and one equivalent of the tertiary amine in an anhydrous solvent.

-

Add this solution to the mixed anhydride solution at -15 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

The reaction mixture is typically washed with aqueous solutions of acid, base, and brine to remove unreacted starting materials and byproducts.

-

The organic layer is dried and the solvent is removed under reduced pressure.

-

The crude peptide is then purified, typically by chromatography.

-

Caption: A generalized experimental workflow for peptide synthesis via the mixed anhydride method.

Quantitative Data Considerations

While no specific quantitative data for this compound in peptide synthesis is readily available, the following table outlines the key parameters that should be evaluated when assessing its efficacy. For comparison, typical ranges observed for other chloroformates are provided as a general reference.

| Parameter | Typical Range (Other Chloroformates) | Factors to Consider for this compound |

| Yield | 70-95% | Purity of reagents, reaction conditions (temperature, time), steric hindrance of amino acids. |

| Racemization | <1-5% | Choice of base (NMM preferred), reaction temperature, structure of the N-protected amino acid. |

| Urethane Formation | <1-10% | Steric bulk of the chloroformate, reaction temperature, nucleophilicity of the amino component. |

| Reaction Time | 1-4 hours | Reactivity of the mixed anhydride, steric hindrance, solubility of reactants. |

Conclusion

This compound, as an aryl chloroformate, theoretically represents a viable reagent for the activation of amino acids in peptide synthesis via the mixed carbonic anhydride method. Its reactivity is expected to be high due to the electron-withdrawing nature of the substituted phenyl group. However, the potential for side reactions such as urethane formation and racemization must be carefully managed through the optimization of reaction conditions, including the choice of base and temperature control. The lack of specific data in the current literature suggests that it may not offer significant advantages over other more established coupling reagents. Further experimental investigation would be necessary to fully characterize its performance and determine its practical utility in modern peptide synthesis.

References

An In-Depth Technical Guide to 2-Chlorophenyl Chloroformate for Amine Group Protection in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly within drug discovery and development, the judicious protection and deprotection of reactive functional groups is paramount. The amine group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions and ensure the desired chemical transformations occur with high selectivity and yield. Among the arsenal of amine protecting groups, carbamates formed from chloroformates are a cornerstone. This technical guide provides a comprehensive overview of the use of 2-chlorophenyl chloroformate for the protection of amine groups, detailing its chemical properties, reaction mechanisms, and application in synthetic workflows.

Introduction to this compound as a Protecting Group

This compound is a chemical reagent used to introduce the 2-chlorophenoxycarbonyl (2-Cl-Z) protecting group onto primary and secondary amines. The resulting 2-chlorophenyl carbamate effectively attenuates the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a variety of reaction conditions.

The choice of a protecting group is a critical strategic decision in synthesis design. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily cleavable under mild and specific conditions that do not affect other functional groups within the molecule. The 2-chlorophenyl group offers a modification of the widely used benzyloxycarbonyl (Cbz or Z) group, with the chloro-substituent potentially influencing its stability and cleavage characteristics.

Table 1: Physical and Chemical Properties of this compound [1][2][3]

| Property | Value |

| Chemical Formula | C₇H₄Cl₂O₂ |

| Molecular Weight | 191.01 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 221 °C |

| Density | 1.37 g/mL at 25 °C |

| Refractive Index | n20/D 1.526 |

| CAS Number | 19358-41-9 |

| Storage Temperature | 2-8°C |

Safety Information: this compound is a toxic and corrosive substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and it causes severe skin burns and eye damage.[3][4] Appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this reagent, and all manipulations should be performed in a well-ventilated fume hood.[3]

Mechanism of Amine Protection

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocols

While specific, detailed protocols for a wide range of substrates are not abundantly available in the literature, the following general procedures can be adapted for the protection of primary and secondary amines using this compound. Optimization of reaction conditions, particularly the choice of base and solvent, may be necessary for specific substrates.

General Protocol for Amine Protection

This protocol is based on standard procedures for the formation of carbamates from chloroformates.[5]

Materials:

-

Amine substrate

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

-

Base (e.g., triethylamine (Et₃N), pyridine, N,N-diisopropylethylamine (DIPEA), or aqueous sodium bicarbonate)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine substrate (1.0 equivalent) in the chosen anhydrous solvent.

-

If using an organic base, add the base (1.1 to 1.5 equivalents) to the solution. If using an aqueous base, prepare a biphasic system.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.0 to 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, if a biphasic system was used, separate the organic layer. If an organic base was used, the reaction mixture may be washed with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Representative Reaction Conditions for Amine Protection with Chloroformates

| Amine Type | Chloroformate | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Primary Aliphatic | Generic Alkyl Chloroformate | NaHCO₃ | Dioxane/Water | Room Temp. | 2-4 | >90 |

| Primary Aromatic | Generic Alkyl Chloroformate | Pyridine | DCM | 0 °C to RT | 1-3 | 85-95 |

| Secondary Aliphatic | Generic Alkyl Chloroformate | Et₃N | THF | 0 °C to RT | 4-12 | 80-90 |

| Amino Acid | Benzyl Chloroformate | NaHCO₃ | THF/Water | 0 °C | 20 | High |

Note: The data in this table is generalized from protocols for other chloroformates due to a lack of specific quantitative data for this compound in the surveyed literature. Yields are highly substrate-dependent.[5]

Deprotection of the 2-Chlorophenoxycarbonyl (2-Cl-Z) Group

The cleavage of the 2-chlorophenoxycarbonyl protecting group to regenerate the free amine is a critical step. The stability of this group is expected to be similar to the Cbz group, which is removable under several conditions. The presence of the electron-withdrawing chloro group may influence the lability of the protecting group.

Deprotection Methods

Common methods for the deprotection of carbamates that are likely applicable to the 2-Cl-Z group include:

-

Catalytic Hydrogenolysis: This is a mild and common method for Cbz group removal and is expected to be effective for the 2-Cl-Z group. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[6] This method is advantageous as the byproducts are 2-chlorophenol, toluene (if a benzyl group is present), and carbon dioxide, which are generally easy to remove.

-

Acidolysis: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can cleave carbamate protecting groups.[7][8] The conditions required may be harsh and may not be suitable for substrates with other acid-labile functional groups.

-

Nucleophilic Cleavage: A recently developed method for carbamate deprotection involves the use of 2-mercaptoethanol in the presence of a base.[6][9] This method is particularly useful for substrates that are sensitive to hydrogenolysis or strong acids.[6][9]

General Protocol for Deprotection via Hydrogenolysis

Materials:

-

2-Chlorophenyl carbamate substrate

-

Palladium on carbon (10% w/w)

-

Solvent (e.g., methanol, ethanol, ethyl acetate)

-

Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

-

Celite

Procedure:

-

Dissolve the 2-chlorophenyl carbamate in the chosen solvent.

-

Carefully add the Pd/C catalyst to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). This may take from a few hours to overnight.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be necessary.

Applications in Synthesis

While specific examples detailing the use of this compound in drug development are not widespread in the literature, its role can be inferred from the general utility of chloroformates in the synthesis of complex molecules. The 2-chlorophenoxycarbonyl group can be used to protect an amine during various transformations, such as carbon-carbon bond-forming reactions, oxidations, or reductions, where the unprotected amine would interfere.

For instance, in the synthesis of a hypothetical drug candidate, a key amine intermediate might need to be protected to allow for a selective reaction at another site of the molecule.

Conclusion

This compound provides a viable, though less commonly documented, option for the protection of amine functionalities in organic synthesis. The resulting 2-chlorophenoxycarbonyl (2-Cl-Z) group is a carbamate that can be introduced under standard conditions and is expected to be removable by methods similar to those used for the Cbz group, such as catalytic hydrogenolysis. For researchers and professionals in drug development, the 2-Cl-Z group may offer subtle differences in stability and reactivity compared to more common protecting groups, which could be advantageous in specific synthetic contexts. However, the limited availability of detailed experimental data necessitates careful optimization of both protection and deprotection steps for any new substrate. As with any reactive reagent, appropriate safety precautions must be strictly followed when handling this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 7. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Derivatization of Amino Acids with 2-Chlorophenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in various fields, including biomedical research, drug development, and food science. Due to their low volatility and high polarity, amino acids often require derivatization prior to chromatographic analysis to improve their separation and detection. This document provides a detailed protocol for the derivatization of amino acids using 2-Chlorophenyl Chloroformate. This reagent reacts with the primary and secondary amine groups of amino acids to form stable, UV-active derivatives, making them amenable to analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Derivatization

This compound reacts with the nucleophilic amino group of an amino acid under basic conditions. The reaction results in the formation of a carbamate derivative, which is significantly more hydrophobic and volatile than the parent amino acid. This change in physicochemical properties allows for enhanced retention and separation on reverse-phase HPLC columns and enables analysis by GC. The presence of the chlorophenyl group provides a chromophore for sensitive UV detection.

Experimental Protocols

Materials and Reagents

-

Amino acid standards or sample hydrolysate

-

This compound (98% purity or higher)

-

Borate buffer (0.1 M, pH 9.0)

-

Sodium bicarbonate buffer (50 mM, pH ~9.0) can also be used.

-

Acetonitrile (HPLC grade)

-

Acetone (ACS grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 2 M

-

Organic extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Anhydrous sodium sulfate

-

Nitrogen gas for drying

Derivatization Protocol for HPLC Analysis

-

Sample Preparation:

-

Prepare a standard solution of the amino acid(s) of interest in 0.1 M HCl or the borate buffer at a concentration of approximately 1 mg/mL.

-

For biological samples, perform protein precipitation or solid-phase extraction as required, followed by evaporation to dryness and reconstitution in the reaction buffer.

-

-

Derivatization Reaction:

-

To 100 µL of the amino acid solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).

-

Prepare a 1% (v/v) solution of this compound in acetone.

-

Add 200 µL of the this compound solution to the amino acid solution.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Allow the reaction to proceed at room temperature for 10-15 minutes.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding 50 µL of 2 M HCl.

-

Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).

-

Vortex vigorously for 1 minute to extract the derivatized amino acids into the organic phase.

-

Centrifuge at 5000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Drying and Reconstitution:

-

Dry the organic extract over a small amount of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis (e.g., 100 µL).

-

Typical HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Quantitative Data

| Analyte | Lower Limit of Quantitation (LOQ) (µM) | Linearity Range (µM) |

| Alanine | < 5 | 0.5 - 50 |

| Glycine | < 5 | 0.5 - 50 |

| Valine | < 5 | 0.5 - 50 |

| Leucine | < 5 | 0.5 - 50 |

| Isoleucine | < 5 | 0.5 - 50 |

| Proline | < 5 | 0.5 - 50 |

| Phenylalanine | < 5 | 0.5 - 50 |

| Tryptophan | < 5 | 0.5 - 50 |

| Serine | < 5 | 0.5 - 50 |

| Threonine | < 5 | 0.5 - 50 |

| Cysteine | < 5 | 0.5 - 50 |

| Methionine | < 5 | 0.5 - 50 |

| Asparagine | < 5 | 0.5 - 50 |

| Glutamine | < 5 | 0.5 - 50 |

| Tyrosine | < 5 | 0.5 - 50 |

| Aspartic Acid | < 5 | 0.5 - 50 |

| Glutamic Acid | < 5 | 0.5 - 50 |

| Lysine | < 5 | 0.5 - 50 |

| Arginine | < 5 | 0.5 - 50 |

| Histidine | < 5 | 0.5 - 50 |

| Putrescine | 0.02 - 0.15 | 0.5 - 50 |

| Spermidine | 0.02 - 0.15 | 0.5 - 50 |

| Spermine | 0.02 - 0.15 | 0.5 - 50 |

Visualizations

Derivatization Reaction Scheme

Caption: Reaction of an amino acid with this compound.

Experimental Workflow

Caption: General workflow for amino acid derivatization and analysis.

References

Application Notes and Protocols for the Use of 2-Chlorophenyl Chloroformate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of amino acids into complex peptides. The activation of the carboxylic acid group of an incoming amino acid is a critical step in forming a peptide bond. While various coupling reagents are commonly employed, the use of activated amino acid derivatives such as N-carboxyanhydrides (NCAs) and their urethane-protected counterparts (UNCAs) offers distinct advantages, including high reactivity, rapid coupling times, and the generation of only carbon dioxide as a byproduct, aligning with the principles of green chemistry.

2-Chlorophenyl chloroformate is a reagent that can be utilized for the preparation of Urethane-Protected N-Carboxyanhydrides (UNCAs). These UNCAs serve as stable, isolable, and highly reactive monomers for stepwise addition in solid-phase peptide synthesis. This document provides a detailed guide for the synthesis of UNCAs using this compound and their subsequent application in SPPS.

Disclaimer: The following protocol for the synthesis of Urethane-Protected N-Carboxyanhydrides (UNCAs) using this compound is a representative method. It is based on established chemical principles for the use of chloroformates in UNCA synthesis, as specific literature detailing the use of this compound for this purpose is not widely available.[1] Researchers should perform small-scale trial reactions to optimize conditions.

Part 1: Synthesis of Urethane-Protected N-Carboxyanhydrides (UNCAs)

UNCAs are synthesized by the reaction of an N-protected amino acid with a chloroformate, in this case, this compound. The N-terminus of the amino acid is typically protected with a group stable to the UNCA formation conditions but readily removable during SPPS, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group.

Experimental Protocol: Synthesis of a Representative Fmoc-Amino Acid-UNCA

This protocol describes the synthesis of a generic Fmoc-amino acid-UNCA using this compound.

Materials:

-

Fmoc-protected amino acid

-

This compound

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Tertiary amine base (e.g., N-methylmorpholine (NMM))

-

Anhydrous sodium sulfate

-

Hexanes or other non-polar solvent for precipitation/crystallization

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the Fmoc-protected amino acid (1.0 equivalent) in anhydrous THF (approximately 10 mL per gram of amino acid).

-

Cooling: Cool the solution to -15 °C in a cooling bath (e.g., an ice-salt bath).

-

Base Addition: Add N-methylmorpholine (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature below -10 °C.

-

Chloroformate Addition: Add this compound (1.05 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below -10 °C.

-

Reaction: Stir the reaction mixture at -15 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride salt.

-

Wash the filtrate with a cold, saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30 °C).

-

-

Purification:

-

Precipitate the crude UNCA by adding the concentrated solution dropwise to a stirred, cold solution of hexanes.

-

Collect the precipitate by filtration and wash with cold hexanes.

-

Dry the purified UNCA under vacuum. The product is typically a crystalline solid.[1]

-

Quantitative Data for UNCA Synthesis (Representative)

| Parameter | Value | Reference |

| Reagent Equivalents | ||

| Fmoc-Amino Acid | 1.0 | [1] |

| This compound | 1.05 | [1] |

| N-Methylmorpholine (NMM) | 1.1 | [1] |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | [1] |

| Temperature | -15 °C | [1] |

| Reaction Time | 2-4 hours | [1] |

| Workup | ||

| Quenching/Washing | Saturated NaHCO₃ (aq), Brine | |

| Drying Agent | Anhydrous Na₂SO₄ | |

| Purification | ||

| Method | Precipitation/Crystallization from Hexanes | [1] |

Part 2: Solid-Phase Peptide Synthesis (SPPS) using UNCAs

Once the UNCA monomers are synthesized, they can be used in a standard Fmoc-based SPPS workflow. The high reactivity of UNCAs allows for rapid and efficient coupling.

Experimental Protocol: SPPS using a Representative Fmoc-Amino Acid-UNCA

This protocol outlines a single coupling cycle using a pre-synthesized Fmoc-amino acid-UNCA on a solid support.

Materials:

-

Fmoc-protected amino acid-UNCA

-

SPPS resin (e.g., Rink Amide resin, Wang resin) with a free amino group

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF (Deprotection solution)

-

Kaiser test kit (for monitoring coupling completion)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)[2]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

-

-

UNCA Coupling:

-

Dissolve the Fmoc-amino acid-UNCA (2.0-3.0 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the UNCA solution to the deprotected resin.

-

Agitate the mixture at room temperature for 15-60 minutes. The reaction is typically very fast.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[2]

-

Filter the cleavage solution to separate the resin beads.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[2]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Quantitative Data for SPPS using UNCAs (Representative)

| Parameter | Value | Reference |

| Reagent Equivalents | ||

| Fmoc-Amino Acid-UNCA | 2.0 - 3.0 | |

| Reaction Conditions | ||

| Solvent | DMF | |

| Temperature | Room Temperature | |

| Coupling Time | 15 - 60 minutes | |

| Deprotection | ||

| Reagent | 20% Piperidine in DMF | [3] |

| Time | 3 min + 15-20 min | [3] |

| Cleavage | ||

| Reagent | 95% TFA / 2.5% TIS / 2.5% H₂O | [2] |

| Time | 2-3 hours | [2] |

Visualizing the Workflow and Chemical Pathways

UNCA Synthesis Pathway

Caption: Synthesis of a Urethane-Protected N-Carboxyanhydride (UNCA).

Solid-Phase Peptide Synthesis (SPPS) Workflow with UNCAs

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using UNCAs.

References

Application Note: GC-MS Analysis of Fatty Acids Using 2-Chlorophenyl Chloroformate Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids (FAs) are fundamental components of lipids and play crucial roles in numerous biological processes, including energy storage, cell signaling, and membrane structure. The accurate and sensitive quantification of fatty acids is therefore essential in various fields of research, from metabolic studies to the development of new therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of fatty acids. However, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step to improve their chromatographic behavior and detection sensitivity.

This application note details a robust method for the derivatization of fatty acids using 2-chlorophenyl chloroformate followed by GC-MS analysis. This derivatization agent reacts with the carboxylic acid group of fatty acids to form stable, volatile esters, making them amenable to GC-MS analysis. The resulting 2-chlorophenyl esters are well-suited for electron impact (EI) ionization, producing characteristic mass spectra for reliable identification and quantification.

Experimental Principle

The derivatization of fatty acids with this compound is a nucleophilic acyl substitution reaction. The carboxylic acid group of the fatty acid acts as a nucleophile, attacking the carbonyl carbon of the this compound. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the hydrochloric acid byproduct. The resulting 2-chlorophenyl ester is a less polar and more volatile derivative suitable for GC-MS analysis.

Experimental Protocols

1. Materials and Reagents

-

Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

-

Internal standard (e.g., heptadecanoic acid)

-

This compound

-

Pyridine (anhydrous)

-

Triethylamine (TEA)

-

Toluene (anhydrous)

-

Hexane (GC grade)

-

Sodium sulfate (anhydrous)

-

Sample containing fatty acids (e.g., plasma, tissue homogenate, cell lysate)

-

Glass reaction vials with PTFE-lined screw caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system

2. Sample Preparation (Lipid Extraction)

-

To 100 µL of the biological sample (e.g., plasma), add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Add a known amount of internal standard (e.g., heptadecanoic acid).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the lower organic layer (chloroform phase) to a clean glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization Protocol

-

To the dried lipid extract, add 100 µL of anhydrous toluene and 20 µL of anhydrous pyridine.

-

Add 10 µL of this compound.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the reaction mixture at 60°C for 30 minutes.

-

Cool the vial to room temperature.

-

Add 500 µL of hexane and 500 µL of deionized water.

-

Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

4. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C, hold for 2 minutes

-

Ramp 2: 5°C/min to 300°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Table 1: Illustrative GC-MS Retention Times and Characteristic Ions for 2-Chlorophenyl Esters of Common Fatty Acids

| Fatty Acid | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Palmitic Acid (C16:0) | 18.2 | 394 | 128, 255, 297 |

| Heptadecanoic Acid (C17:0 - IS) | 19.5 | 408 | 128, 269, 311 |

| Stearic Acid (C18:0) | 20.7 | 422 | 128, 283, 325 |

| Oleic Acid (C18:1) | 20.5 | 420 | 128, 264, 323 |

| Linoleic Acid (C18:2) | 20.3 | 418 | 128, 262, 321 |

Note: These values are illustrative and should be determined experimentally.

Table 2: Illustrative Quantitative Performance Data for the Analysis of Fatty Acids as 2-Chlorophenyl Esters

| Fatty Acid | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |